N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]naphthalene-1-carboxamide
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Overview
Description
N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound with a molecular formula of C26H22N4O . This compound is known for its unique structural features, which include a benzotriazole ring fused with a naphthalene carboxamide moiety. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzotriazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazole ring.
Attachment of the Ethylphenyl and Methyl Groups: The ethylphenyl and methyl groups are introduced through substitution reactions using suitable reagents.
Formation of the Naphthalene Carboxamide Moiety: This involves the reaction of the benzotriazole derivative with naphthalene carboxylic acid or its derivatives under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole ring is known to interact with various enzymes and receptors, modulating their activity. The naphthalene carboxamide moiety may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE can be compared with similar compounds such as:
N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE: This compound has a similar structure but with an acetamide group instead of a naphthalene carboxamide moiety.
N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-METHOXYBENZAMIDE: This compound features a methoxy group on the benzamide ring, which may alter its chemical and biological properties.
The uniqueness of N-[2-(4-ETHYLPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22N4O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H22N4O/c1-3-18-11-13-20(14-12-18)30-28-24-15-17(2)23(16-25(24)29-30)27-26(31)22-10-6-8-19-7-4-5-9-21(19)22/h4-16H,3H2,1-2H3,(H,27,31) |
InChI Key |
SCPAYDQJVWCLLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54)C |
Origin of Product |
United States |
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